6-Heptynenitrile
Overview
Description
It is a colorless to light yellow clear liquid at room temperature and has a boiling point of 93°C at 14 mmHg . This compound is part of the aliphatic nitrile family and is characterized by the presence of a nitrile group (-CN) attached to a heptynyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Heptynenitrile can be synthesized through various methods. One common approach involves the reaction of 1-hexyne with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the cyanogen bromide provides the nitrile group .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydration of this compound. This process involves the use of a palladium catalyst and a suitable solvent, such as ethanol, under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 6-Heptynenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanogen bromide in the presence of a base.
Major Products Formed:
Oxidation: Heptanoic acid.
Reduction: 6-Aminoheptane.
Substitution: Various substituted heptynes depending on the nucleophile used.
Scientific Research Applications
6-Heptynenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs targeting specific enzymes and receptors.
Industry: It is employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 6-Heptynenitrile varies depending on its application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various reactions to form desired products. In biological systems, it may interact with specific enzymes or receptors, leading to the modulation of biochemical pathways .
Comparison with Similar Compounds
6-Heptenenitrile: Similar in structure but contains a double bond instead of a triple bond.
1-Heptyne: Contains a triple bond but lacks the nitrile group.
6-Heptenoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness: 6-Heptynenitrile is unique due to the presence of both a nitrile group and a triple bond, which imparts distinct reactivity and properties compared to its analogs. This combination makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
hept-6-ynenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-2-3-4-5-6-7-8/h1H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGRRVLEKCQFHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472012 | |
Record name | 6-Heptynenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15295-69-9 | |
Record name | 6-Heptynenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Heptynenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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